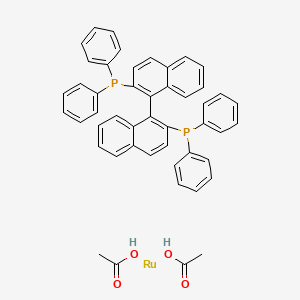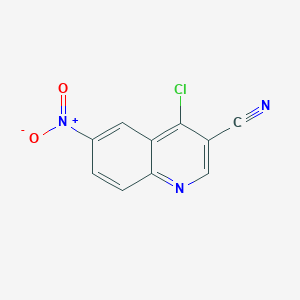
2-Acetylindane
説明
Synthesis Analysis
The synthesis of 2-Acetylindane involves the condensation of 2-substituted acetyl 1, 3 - dione with primary aryl amine (aniline) in absolute alcohol . Another method involves the reaction between methyl 3-oxobutanoate and 1,2-bis(bromomethyl)benzene .Physical And Chemical Properties Analysis
2-Acetylindane has a molecular weight of 160.21 g/mol. More specific physical and chemical properties are not provided in the search results.科学的研究の応用
2-Acetylindane: A Versatile Compound in Scientific Research
2-Acetylindane is a chemical compound with a variety of applications in scientific research. Below are some of the unique applications identified through research:
Organic Synthesis: 2-Acetylindane serves as a building block in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields, including medicinal chemistry.
Medicinal Chemistry: Researchers utilize 2-Acetylindane in the synthesis of pharmaceuticals, exploring its potential in drug development and understanding biological processes.
Condensation Reactions: The compound is involved in condensation reactions, such as the reaction with aniline, which has been studied in different states (gas, solution, and solid) to understand its structural properties .
Synthesis of Chalcones: 2-Acetylindane-1,3-dione has been used to synthesize chalcones, compounds known for their analgesic and anti-inflammatory properties .
Insecticidal Activity: Studies have investigated the use of 2-Acetylindane derivatives in the development of insecticides, particularly those targeting calcium channels in muscle cells .
Safety and Hazards
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCRMLBQARGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455708 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylindane | |
CAS RN |
33982-85-3 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-acetylindane in synthesizing compounds with potential central nervous system (CNS) activity?
A1: 2-Acetylindane serves as a crucial starting material in the synthesis of substituted indeno[1,2-c]pyrazoles, which have shown potential CNS activity. [] Specifically, 2-acetylindane-1,3-dione (a derivative of 2-acetylindane) reacts with substituted 2-hydrazino-quinolines to form intermediate compounds. These intermediates undergo cyclodehydration and Wolff-Kishner reduction to yield the final indeno[1,2-c]pyrazole derivatives. []
Q2: What specific structural features of the synthesized indeno[1,2-c]pyrazoles contribute to their observed CNS activity?
A2: While the provided research indicates the presence of CNS activity in the synthesized indeno[1,2-c]pyrazoles, it does not delve into a detailed structure-activity relationship (SAR) analysis. [] Further research exploring modifications to the substituents on the quinoline ring and their impact on activity and potency would be required to elucidate the specific structural features contributing to the observed CNS effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















